molecular formula C20H21N3O4 B2590082 1-(2-Oxo-2-(4-(quinolin-8-yloxy)piperidin-1-yl)ethyl)pyrrolidine-2,5-dione CAS No. 2034243-04-2

1-(2-Oxo-2-(4-(quinolin-8-yloxy)piperidin-1-yl)ethyl)pyrrolidine-2,5-dione

Cat. No.: B2590082
CAS No.: 2034243-04-2
M. Wt: 367.405
InChI Key: AMGCOGQODDEDPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Oxo-2-(4-(quinolin-8-yloxy)piperidin-1-yl)ethyl)pyrrolidine-2,5-dione is a complex organic compound that features a quinoline moiety linked to a piperidine ring, which is further connected to a pyrrolidine-2,5-dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Oxo-2-(4-(quinolin-8-yloxy)piperidin-1-yl)ethyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline derivative, which is then reacted with piperidine under specific conditions to form the intermediate. This intermediate is subsequently coupled with pyrrolidine-2,5-dione through a series of condensation and cyclization reactions. The reaction conditions often involve the use of organic solvents such as acetonitrile or dimethylformamide, and catalysts like triethylamine or methanesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

1-(2-Oxo-2-(4-(quinolin-8-yloxy)piperidin-1-yl)ethyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can modify the quinoline or piperidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or halides. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of organic solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce partially or fully reduced derivatives of the compound .

Scientific Research Applications

1-(2-Oxo-2-(4-(quinolin-8-yloxy)piperidin-1-yl)ethyl)pyrrolidine-2,5-dione has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Oxo-2-(4-(quinolin-8-yloxy)piperidin-1-yl)ethyl)pyrrolidine-2,5-dione is unique due to its combination of three distinct pharmacophores: quinoline, piperidine, and pyrrolidine-2,5-dione. This unique structure allows it to interact with multiple molecular targets, potentially leading to a broad spectrum of biological activities .

Properties

IUPAC Name

1-[2-oxo-2-(4-quinolin-8-yloxypiperidin-1-yl)ethyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4/c24-17-6-7-18(25)23(17)13-19(26)22-11-8-15(9-12-22)27-16-5-1-3-14-4-2-10-21-20(14)16/h1-5,10,15H,6-9,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMGCOGQODDEDPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CC=CC3=C2N=CC=C3)C(=O)CN4C(=O)CCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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